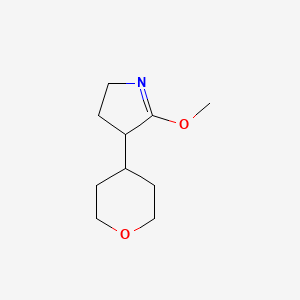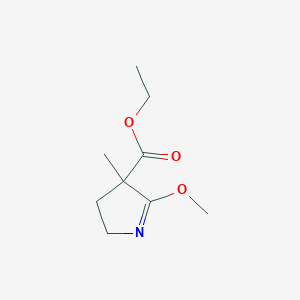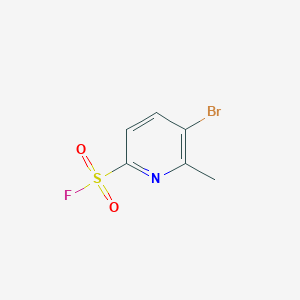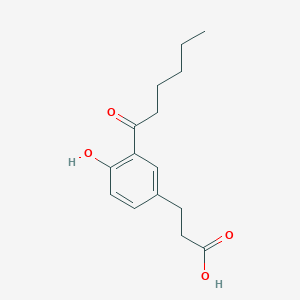
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole (MOP) is a heterocyclic aromatic compound that has been the subject of much scientific research. MOP is an aromatic compound with a six-membered ring structure containing three nitrogen atoms and one oxygen atom. It is a member of the pyrrole family of heterocyclic compounds, which are known for their diverse biological activities. MOP is a versatile compound that has been used in a variety of research applications, including drug design, medical imaging, and materials science. In
Wissenschaftliche Forschungsanwendungen
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in a variety of scientific research applications. It has been used in the development of drugs, particularly those that target cancer cells, as it has been found to have anti-tumor properties. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in medical imaging, as it has been found to be a useful contrast agent for Magnetic Resonance Imaging (MRI). Furthermore, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been used in materials science, as it has been found to be a useful building block for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is not yet fully understood. It is believed to act on several different molecular targets, including proteins, enzymes, and receptors. It is thought to interact with these molecular targets by binding to them and altering their function. Additionally, it is believed to interact with DNA, as it has been found to inhibit the activity of certain enzymes involved in DNA replication.
Biochemical and Physiological Effects
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and DNA polymerase. Additionally, it has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in certain types of cancer cells. Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole has several advantages and limitations for lab experiments. One of the major advantages of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is its low toxicity, which makes it a safe and effective compound for use in laboratory experiments. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, one of the major limitations of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole in scientific research. One potential direction is the development of new drugs that utilize 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole as a building block. Additionally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used in the development of new medical imaging agents and contrast agents. Finally, 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole could be used to develop new methods for the diagnosis and treatment of diseases, such as cancer.
Synthesemethoden
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole can be synthesized by different methods. One of the most common methods is the condensation of an aldehyde and a substituted aniline. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole as a white crystalline solid. Other methods for the synthesis of 5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole include the reaction of an aldehyde and a substituted aniline in the presence of a base, such as sodium hydroxide, as well as the reaction of an aldehyde and a substituted aniline in the presence of a Lewis acid, such as boron trifluoride.
Eigenschaften
IUPAC Name |
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-12-10-9(2-5-11-10)8-3-6-13-7-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOVXVRRGZNCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-4-(oxan-4-yl)-3,4-dihydro-2H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)